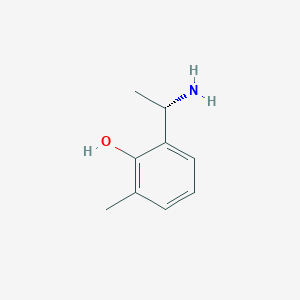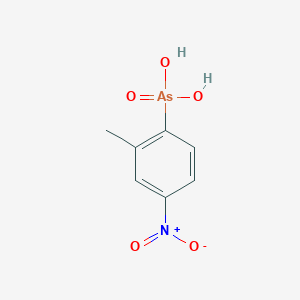
(2-Methyl-4-nitrophenyl)arsonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyl-4-nitrophenyl)arsonic acid is an organoarsenic compound with the molecular formula C7H8AsNO5. It is characterized by the presence of a nitro group (-NO2) and a methyl group (-CH3) attached to a phenyl ring, which is further bonded to an arsonic acid group (-AsO3H2). This compound is known for its applications in various fields, including agriculture and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-4-nitrophenyl)arsonic acid typically involves the nitration of 2-methylphenyl arsonic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position relative to the arsonic acid group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is carefully monitored, and the product is purified through crystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-4-nitrophenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The arsonic acid group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as tin(II) chloride (SnCl2) and iron (Fe) in acidic conditions are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.
Major Products
Oxidation: Formation of arsonic acid derivatives with higher oxidation states.
Reduction: Conversion to (2-Methyl-4-aminophenyl)arsonic acid.
Substitution: Various substituted arsonic acid derivatives depending on the reagents used.
Scientific Research Applications
(2-Methyl-4-nitrophenyl)arsonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound for studying arsenic-based drugs.
Industry: Utilized in the development of agricultural chemicals, including herbicides and pesticides.
Mechanism of Action
The mechanism of action of (2-Methyl-4-nitrophenyl)arsonic acid involves its interaction with cellular components, particularly enzymes and proteins. The arsonic acid group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can result in cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
Roxarsone (4-hydroxy-3-nitrobenzenearsonic acid): Used as a feed additive in poultry.
Nitarsone (4-nitrophenyl)arsonic acid): Another organoarsenic compound used in animal feed.
Arsanilic acid (4-aminophenylarsonic acid): Used in veterinary medicine.
Carbarsone ([4-(carbamoylamino)phenyl]arsonic acid): Used as an antiparasitic agent.
Uniqueness
(2-Methyl-4-nitrophenyl)arsonic acid is unique due to the presence of both a methyl group and a nitro group on the phenyl ring, which influences its chemical reactivity and biological activity. This structural uniqueness allows for specific interactions with biological targets and makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
5450-66-8 |
|---|---|
Molecular Formula |
C7H8AsNO5 |
Molecular Weight |
261.06 g/mol |
IUPAC Name |
(2-methyl-4-nitrophenyl)arsonic acid |
InChI |
InChI=1S/C7H8AsNO5/c1-5-4-6(9(13)14)2-3-7(5)8(10,11)12/h2-4H,1H3,(H2,10,11,12) |
InChI Key |
YGQVKBPJCKRDFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])[As](=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S)-1-[(3aR,5R,6S,6aR)-6-heptoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B13815307.png)
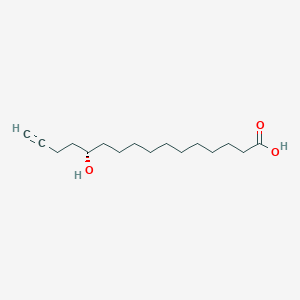
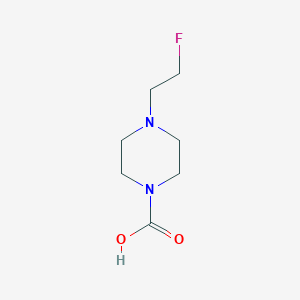
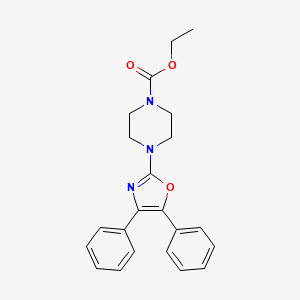

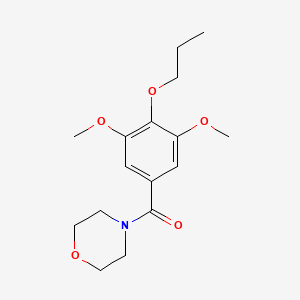
![(1R,2S,4S,5S)-1-(hydroxymethyl)-3,7-dioxatricyclo[4.1.0.02,4]heptan-5-ol](/img/structure/B13815340.png)
![6-Bromo-1-(2-cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride](/img/structure/B13815348.png)
![2-[2-(hexadecylcarbamoyloxy)ethoxy]ethyl N-hexadecylcarbamate](/img/structure/B13815362.png)
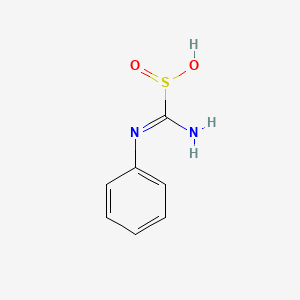
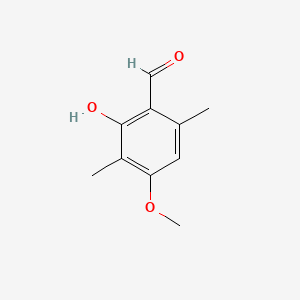
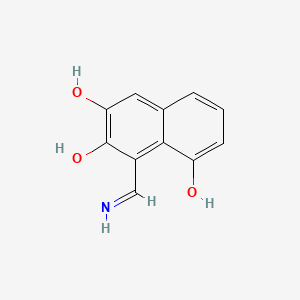
![3-Methyl-2-[(trimethylsilyl)oxy]-2-pentenoic acid trimethylsilyl ester](/img/structure/B13815385.png)
